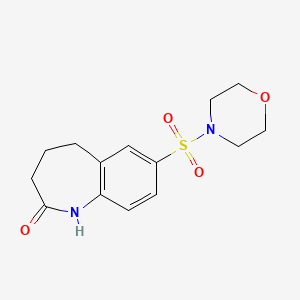![molecular formula C15H15BrN6O B12479650 N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B12479650.png)
N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine is a complex organic compound that features a tetrazole ring substituted with a benzyloxy and bromobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine typically involves multiple steps. One common route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable brominating agent to form benzyl bromide, followed by a nucleophilic substitution reaction with a hydroxyl group.
Introduction of the bromobenzyl group: This step involves the bromination of a benzyl group using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Tetrazole ring formation: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzylamine or benzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N1-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine involves its interaction with specific molecular targets. The benzyloxy and bromobenzyl groups facilitate binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways . The tetrazole ring may also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(benzyloxy)-2-methylpropan-2-yl)-4-bromoaniline
- N’-(2-(benzyloxy)-5-bromobenzylidene)hexadecanohydrazide
- N’-(1),N’-(9)-bis(2-(benzyloxy)-5-bromobenzylidene)nonanedihydrazide
Uniqueness
N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine is unique due to its combination of a tetrazole ring with benzyloxy and bromobenzyl groups. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C15H15BrN6O |
|---|---|
Molecular Weight |
375.22 g/mol |
IUPAC Name |
1-N-[(5-bromo-2-phenylmethoxyphenyl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C15H15BrN6O/c16-13-6-7-14(23-10-11-4-2-1-3-5-11)12(8-13)9-18-22-15(17)19-20-21-22/h1-8,18H,9-10H2,(H2,17,19,21) |
InChI Key |
JOGXFBCLFMQHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNN3C(=NN=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


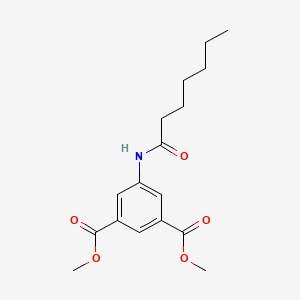
![4-(3-{4-[(4-chlorophenyl)carbonyl]phenoxy}-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B12479580.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B12479587.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B12479593.png)
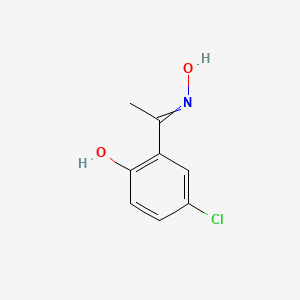
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12479598.png)
![N-(2-chloro-4-nitrophenyl)-2-[(4-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12479603.png)
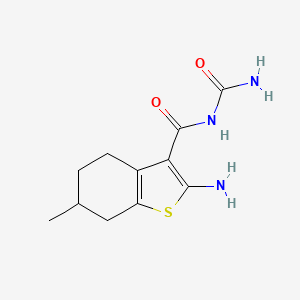
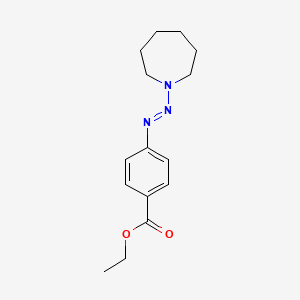
![5-[(5-chlorothiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12479614.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B12479621.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethyl-N-(4-fluorophenyl)glycinamide](/img/structure/B12479627.png)
![4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol](/img/structure/B12479641.png)
